2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVYIVKOIRIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrimidine vs. Pyrazolo-Pyrimidine: The target compound’s pyrimidine core differs from pyrazolo[3,4-d]pyrimidine systems seen in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ).
- Quinoline Derivatives: Compounds like N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () replace the pyrimidine with a quinoline ring. Quinoline’s larger aromatic system may improve π-π stacking but increase molecular weight and reduce solubility .
Substituent Effects
- Alkoxy vs. Alkylamino Groups: The 6-propoxy group in the target compound contrasts with the 4-ethylamino group in N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1, ).
Fluorine Positioning :
Fluorine at the benzene’s 2-position (target compound) vs. 5-fluoro and 3-fluorophenyl groups in chromene derivatives () alters electronic effects. Ortho-fluorine may sterically hinder binding, whereas meta/para-fluorine optimizes electrostatic interactions .
Pharmacological Implications
- However, the propoxy group may reduce binding pocket compatibility compared to smaller substituents (e.g., methyl or ethyl) in analogs .
- Synthetic Accessibility: Suzuki-Miyaura coupling, used in Example 53 (), is likely applicable to the target compound’s synthesis. However, the propoxy group’s introduction may require additional steps (e.g., nucleophilic substitution) compared to ethylamino derivatives .
Physical and Spectroscopic Data Comparison
Research Tools and Methodologies
- Crystallography :
Programs like SHELXL () and WinGX () are critical for structural validation. The target compound’s crystal structure (if resolved) would clarify substituent orientation and packing efficiency . - Spectral Analysis : Mass spectrometry (e.g., Example 53, m/z 589.1 ) and NMR would differentiate the target compound from analogs based on substituent-induced shifts.
Biological Activity
2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, with the CAS number 1021024-58-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoro group, a benzenesulfonamide moiety, and a pyrimidine derivative, which together may interact with various biological targets.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 416.5 g/mol
- Structural Features : The compound includes a 2-methyl-6-propoxypyrimidin-4-yl group attached to an amino group of a phenyl ring, linked further to a benzenesulfonamide structure. This unique arrangement suggests specific interactions with biological targets, particularly in the context of kinase inhibition.
Biological Activity
Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as kinase inhibitors. Notably, this compound is hypothesized to inhibit Bruton's tyrosine kinase (Btk), which plays a critical role in autoimmune diseases and certain cancers.
Potential Therapeutic Applications
- Autoimmune Diseases : Inhibition of Btk has been linked to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus. Studies have shown that Btk-deficient mice are protected from these diseases, suggesting the potential for Btk inhibitors in treatment protocols .
- Cancer Treatment : The inhibition of Btk may also be beneficial in treating cancers that express Btk. This includes certain lymphomas and leukemias where Btk is known to be essential for tumor growth and survival .
Comparative Analysis with Similar Compounds
The following table summarizes the structural highlights and biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide | Similar amine and benzamide structure | Potential kinase inhibitor |
| 4-methoxy-N-(4-(2-methylpyrimidinyl)phenyl)benzamide | Contains methoxy instead of fluoro | Antibacterial properties |
| N-(pyridin-3-yl)-N'-(pyridin-2-yl)methanediamide | Different heterocyclic systems | Anticancer activity |
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit Btk activity, leading to reduced proliferation of Btk-dependent cancer cell lines .
- Mechanistic Insights : Research has indicated that the mechanism of action involves the binding of the compound to the ATP-binding site of Btk, thereby blocking its activation and downstream signaling pathways associated with cell survival and proliferation .
- Clinical Implications : Clinical trials are ongoing to evaluate the efficacy of Btk inhibitors, including compounds similar to this compound, in treating autoimmune diseases and cancers. Preliminary results suggest promising outcomes in terms of disease management and symptom relief .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves sequential coupling of the pyrimidine and sulfonamide moieties. Key steps include:
- Nucleophilic aromatic substitution to introduce the propoxy group at the pyrimidine C6 position.
- Sulfonamide bond formation via reaction of a sulfonyl chloride intermediate with the aniline-substituted pyrimidine under basic conditions (e.g., NaOH or triethylamine in DMF) .
- Critical parameters : Temperature control (~60–80°C), anhydrous solvents (e.g., DCM or DMF), and stoichiometric excess of reagents to drive reactions to completion. Purification via column chromatography or recrystallization is essential for isolating high-purity product .
Q. How do the fluorine and propoxy substituents influence the compound’s physicochemical properties and reactivity?
- Answer :
- Fluorine : Enhances metabolic stability by resisting oxidative degradation and increases lipophilicity, improving membrane permeability. Its electron-withdrawing nature also modulates the sulfonamide’s acidity, affecting binding to biological targets .
- Propoxy group : The alkoxy chain at C6 improves solubility in organic solvents and may enhance interactions with hydrophobic enzyme pockets. Its steric bulk can hinder undesired side reactions during synthesis .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., pyrimidine ring substitution pattern) and sulfonamide bond formation. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl/propoxy groups (δ 1.0–4.5 ppm) .
- HRMS : Validate molecular formula (C20H21FN4O3S) and detect isotopic patterns consistent with fluorine (M+1 peak).
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogous sulfonamide-pyrimidine hybrids?
- Answer :
- Comparative SAR : Test derivatives with halogen (Cl vs. F) or alkoxy (methoxy vs. propoxy) substitutions to evaluate effects on potency. For example, replacing chlorine with fluorine in analogous compounds (e.g., vs. target compound) may reduce toxicity while maintaining efficacy .
- Assay design : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell-based models (e.g., apoptosis assays for anticancer potential) to quantify activity differences. Statistical analysis (e.g., ANOVA) identifies significant trends .
Q. What strategies are effective in optimizing reaction conditions for introducing the 2-fluoro-benzenesulfonamide moiety while minimizing byproducts?
- Answer :
- Stepwise coupling : Pre-functionalize the benzene ring with fluorine before sulfonylation to avoid competing electrophilic substitution.
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl boronic intermediates are involved.
- Byproduct mitigation : Monitor reactions via TLC and quench excess reagents (e.g., sulfonyl chloride) with aqueous NaHCO3 .
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what experimental validation is required?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., COX-2 or kinase domains). Prioritize poses with hydrogen bonds between the sulfonamide and conserved residues (e.g., Arg120 in COX-2) .
- Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic window in preclinical models?
- Answer :
- In vitro : Test logarithmic concentration ranges (e.g., 1 nM–100 µM) in cytotoxicity assays (MTT) and target-specific assays (e.g., IC50 for enzyme inhibition). Calculate selectivity indices (SI = IC50(non-target)/IC50(target)) .
- In vivo : Use murine models with escalating doses (mg/kg) to determine LD50 and effective dose (ED50). Pharmacokinetic studies (plasma half-life, bioavailability) guide dosing frequency .
Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze samples via HPLC-MS to identify degradation peaks.
- Stability-indicating methods : Develop HPLC protocols with baseline separation of parent compound and degradants (e.g., hydrolyzed sulfonamide or oxidized pyrimidine) .
Conflict Resolution in Data Interpretation
Q. How can conflicting results in enzyme inhibition assays between similar compounds be addressed?
- Answer :
- Control standardization : Ensure consistent assay conditions (pH, temperature, cofactors). Re-test compounds side-by-side.
- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays). Discrepancies may arise from assay-specific interference (e.g., fluorescence quenching by fluorine) .
Table: Key Physicochemical Properties and Comparative SAR Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
